1-(2,3-Dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
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Overview
Description
1-(2,3-Dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a 2,3-dimethylphenyl group and a triazolopyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Triazolopyridazine Moiety: The triazolopyridazine moiety is introduced via cyclization reactions involving appropriate precursors such as hydrazines and aldehydes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the triazolopyridazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
1-(2,3-Dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and voriconazole share the triazole moiety and exhibit antifungal activity.
Piperazine Derivatives: Drugs such as aripiprazole and quetiapine contain the piperazine ring and are used in psychiatric treatments.
Uniqueness
1-(2,3-Dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is unique due to its combined structural features of a piperazine ring and a triazolopyridazine moiety, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H22N6 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C18H22N6/c1-13-5-4-6-16(14(13)2)22-9-11-23(12-10-22)18-8-7-17-20-19-15(3)24(17)21-18/h4-8H,9-12H2,1-3H3 |
InChI Key |
RIBBCSSSNYVILN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)C |
Origin of Product |
United States |
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